molecular formula C12H13BrN2O3 B5210295 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one

5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one

Cat. No. B5210295
M. Wt: 313.15 g/mol
InChI Key: OXYSQVHVWYQBAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one, also known as SB-216763, is a small molecule inhibitor of glycogen synthase kinase-3 (GSK-3). This compound has been studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders.

Mechanism of Action

5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one is a selective and potent inhibitor of GSK-3, a serine/threonine protein kinase that plays a key role in many cellular processes, including glycogen metabolism, cell cycle regulation, and apoptosis. GSK-3 is involved in the regulation of many signaling pathways, including the Wnt/β-catenin pathway, which plays a critical role in many diseases, including cancer and neurodegenerative disorders. By inhibiting GSK-3, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one can modulate these signaling pathways and potentially provide therapeutic benefits.
Biochemical and Physiological Effects:
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to have a wide range of biochemical and physiological effects. In cancer research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit cell proliferation, induce apoptosis, and inhibit tumor growth in animal models. In diabetes research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to promote insulin secretion, improve glucose tolerance, and protect pancreatic beta cells from apoptosis. In neurodegenerative disorder research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to protect neurons from oxidative stress, improve cognitive function, and reduce neuroinflammation.

Advantages and Limitations for Lab Experiments

One advantage of 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one is its selectivity and potency as a GSK-3 inhibitor. This allows for specific modulation of GSK-3-dependent signaling pathways without affecting other cellular processes. Another advantage is its relatively simple synthesis method and availability of commercial sources. However, one limitation is its potential off-target effects, as GSK-3 is involved in many cellular processes. Additionally, the in vivo efficacy and safety of 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one need to be further evaluated.

Future Directions

There are several future directions for 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one research. In cancer research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one could be further studied for its potential to inhibit tumor growth and improve chemotherapy efficacy. In diabetes research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one could be studied for its potential to improve insulin sensitivity and prevent diabetic complications. In neurodegenerative disorder research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one could be studied for its potential to improve cognitive function and prevent neurodegeneration. Additionally, the development of more potent and selective GSK-3 inhibitors could provide new therapeutic options for various diseases.

Scientific Research Applications

5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been extensively studied for its potential therapeutic applications in various diseases, including cancer, diabetes, and neurodegenerative disorders. In cancer research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to inhibit the growth of cancer cells and induce apoptosis. In diabetes research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been studied for its potential to promote insulin secretion and improve glucose tolerance. In neurodegenerative disorder research, 5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one has been shown to protect neurons from oxidative stress and improve cognitive function.

properties

IUPAC Name

5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13BrN2O3/c13-8-1-2-10-9(7-8)12(17,11(16)14-10)15-3-5-18-6-4-15/h1-2,7,17H,3-6H2,(H,14,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXYSQVHVWYQBAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2(C3=C(C=CC(=C3)Br)NC2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-bromo-3-hydroxy-3-morpholin-4-yl-1H-indol-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 2
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 3
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 4
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 5
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one
Reactant of Route 6
5-bromo-3-hydroxy-3-(4-morpholinyl)-1,3-dihydro-2H-indol-2-one

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